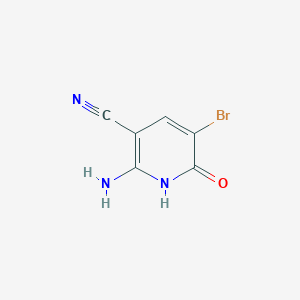
2-Amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridones. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, a carbonitrile group, and a keto group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of 3-carbamoylchromones with cyanoacetamides in the presence of sodium ethoxide in refluxing ethanol . This method yields the desired compound in good yields, ranging from 50% to 88% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Sodium Ethoxide: Used in the synthesis of the compound.
Ethanol: Common solvent for the reactions.
Cyanoacetamides: Reactants in the synthesis process.
Major Products Formed
The major products formed from these reactions include various substituted pyridones and pyridine derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. The amino and carbonitrile groups can form hydrogen bonds and interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-oxo-5-salicyloyl-1,6-dihydropyridine-3-carboxamide: Similar structure with a salicyloyl group instead of a bromine atom.
5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure with additional methyl groups.
Uniqueness
2-Amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Propriétés
Formule moléculaire |
C6H4BrN3O |
|---|---|
Poids moléculaire |
214.02 g/mol |
Nom IUPAC |
2-amino-5-bromo-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4BrN3O/c7-4-1-3(2-8)5(9)10-6(4)11/h1H,(H3,9,10,11) |
Clé InChI |
XUBGGUQVXHJGAU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=C1C#N)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11791284.png)
![4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11791293.png)



![4-((Pyridin-4-yloxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11791311.png)






![4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791353.png)

